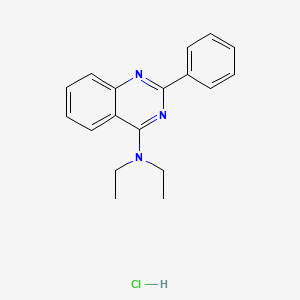

Diethyl-(2-phenyl-quinazolin-4-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl-(2-phenyl-quinazolin-4-yl)-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a diethylamine group attached to the quinazoline core, which is further substituted with a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-(2-phenyl-quinazolin-4-yl)-amine typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Substitution at the 2-Position: The phenyl group can be introduced at the 2-position through a Friedel-Crafts acylation reaction, followed by reduction.

Introduction of Diethylamine Group: The diethylamine group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-phenyl-quinazolin-4-yl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl-(2-phenyl-quinazolin-4-yl)-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl-(2-phenyl-quinazolin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Diethyl-(2-phenyl-quinazolin-4-yl)-amine: can be compared with other quinazoline derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Diethyl-(2-phenyl-quinazolin-4-yl)-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.

Overview of Quinazoline Derivatives

Quinazolines are bicyclic compounds characterized by a fused benzene and pyrimidine ring. The unique structure of this compound, with a diethylamine group attached to the quinazoline core, enhances its biological activity. Quinazoline derivatives have been extensively studied for their potential as anticancer agents due to their ability to inhibit specific molecular targets involved in tumor growth and proliferation .

This compound exhibits significant anticancer activity through various mechanisms:

- Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). Inhibition of EGFR autophosphorylation has been linked to reduced cancer cell proliferation .

- Induction of Apoptosis : Studies suggest that quinazoline derivatives can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

- Targeting Multidrug Resistance : Some derivatives have shown the ability to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), addressing challenges associated with multidrug resistance in cancer therapy .

Case Studies and Experimental Findings

Several studies have evaluated the anticancer efficacy of this compound and related compounds:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 0.15 |

| This compound | HepG2 | 0.20 |

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

- Absorption : The compound demonstrates favorable absorption characteristics, suggesting good bioavailability.

- Distribution : Studies indicate effective tissue distribution, particularly in tumor sites.

- Metabolism : Metabolic pathways involve phase I and phase II reactions, influencing its pharmacological efficacy.

- Excretion : Primarily excreted via renal pathways, with minimal hepatic metabolism observed.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

| Compound Name | Structure Features | Anticancer Activity |

|---|---|---|

| 2-(4-Methylphenyl)quinazolin-4(3H)-one | Methyl substitution at the phenyl | Enhanced lipophilicity improves bioavailability |

| 4-Anilinoquinazolines | Aniline group at position 4 | Known for potent kinase inhibition |

Properties

Molecular Formula |

C18H20ClN3 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

N,N-diethyl-2-phenylquinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C18H19N3.ClH/c1-3-21(4-2)18-15-12-8-9-13-16(15)19-17(20-18)14-10-6-5-7-11-14;/h5-13H,3-4H2,1-2H3;1H |

InChI Key |

UCDVRLYVPHGCTR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl |

solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.